1-Cyclopropylpyrazole-4-boronic Acid
Overview
Description
Scientific Research Applications
Bioactivity in Cancer Research
1-Cyclopropylpyrazole-4-boronic acid, as part of polysubstituted N-arylpyrazole derivatives, has been synthesized and evaluated for its bioactivity, particularly in cancer research. Studies have shown that these compounds exhibit significant inhibitory activity against various cancer cell lines, such as lung carcinoma and T-cell leukemia, highlighting their potential in cancer therapeutics (Uramaru et al., 2014).
Versatility in Sensing Applications
Boronic acids, including 1-Cyclopropylpyrazole-4-boronic acid, are increasingly utilized in sensing applications. Their ability to interact with diols and strong Lewis bases leads to their utility in various homogeneous and heterogeneous detection systems. These applications span biological labeling, protein manipulation, and the development of therapeutic agents (Lacina, Skládal, & James, 2014).
Synthesis and Structural Utility
The compound plays a role in the synthesis of various medicinally relevant intermediates. Its flexibility in organic synthesis, demonstrated through methods like palladium-mediated α-arylation, aids in the creation of diverse chemical libraries. These compounds are essential in drug discovery projects, particularly in medicinal chemistry (Havel et al., 2018).
Boronic Acid Catalysis
Boronic acids, including 1-Cyclopropylpyrazole-4-boronic acid, are versatile in organic reactions. They play a crucial role in boronic acid catalysis, enabling reactions like aza-Michael additions. This catalysis opens pathways to various densely functionalized organic compounds, useful in both research and therapeutic applications (Hashimoto, Gálvez, & Maruoka, 2015).
Sugar Recognition and Fluorescence Response
The compound is integral in the development of novel sensors for sugar recognition. It exhibits fluorescence emission responses upon binding with sugars, making it valuable in biological and chemical sensing applications. This property is particularly leveraged in the detection and analysis of various biologically important substances (Tong et al., 2001).
Safety And Hazards
properties
IUPAC Name |
(1-cyclopropylpyrazol-4-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O2/c10-7(11)5-3-8-9(4-5)6-1-2-6/h3-4,6,10-11H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HACQYPYUKMKUPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C2CC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclopropyl-1H-pyrazol-4-YL)boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.